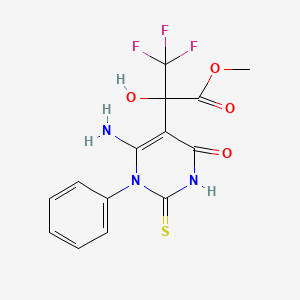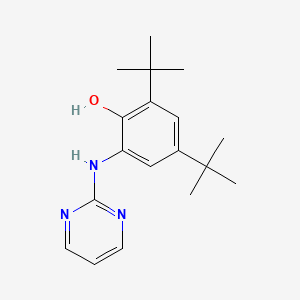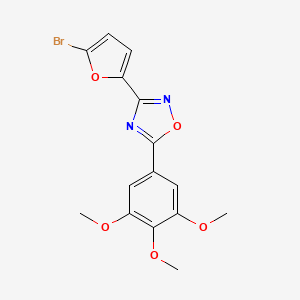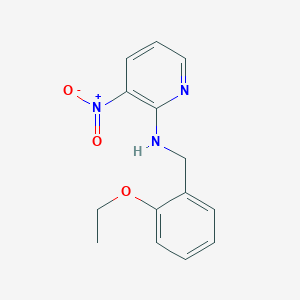![molecular formula C17H12N4O2S B11495942 1,2,4-Oxadiazole, 3-phenyl-5-[[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl]-](/img/structure/B11495942.png)
1,2,4-Oxadiazole, 3-phenyl-5-[[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of arylamidoximes with organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) to form the oxadiazole ring . Another method involves the oxidation of dihydro-oxadiazoles using oxidizing agents like manganese dioxide .
Industrial Production Methods
Industrial production of oxadiazoles often employs high-yielding cyclization reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole rings to dihydro-oxadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro-oxadiazoles, and various substituted derivatives .
Scientific Research Applications
2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Similar in structure but lacks the phenyl and sulfanyl groups.
1,3,4-Oxadiazole: Another regioisomer with different electronic properties.
Thiadiazoles: Contain sulfur instead of oxygen, leading to different reactivity and applications.
Uniqueness
2-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazole is unique due to its dual oxadiazole rings and the presence of both phenyl and sulfanyl groups. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H12N4O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12N4O2S/c1-3-7-12(8-4-1)15-18-14(23-21-15)11-24-17-20-19-16(22-17)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
GHTNGWWLUPFGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11495860.png)

![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-piperidino-1-ethanone](/img/structure/B11495878.png)
![7-[4-methoxy-3-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495883.png)
![1-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B11495892.png)
![3-(3-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495908.png)

![methyl 5-amino-6-cyano-7-(4-ethoxyphenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11495923.png)

![Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate](/img/structure/B11495955.png)
![N-(4-chlorophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11495962.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B11495963.png)

![5-(phenoxymethyl)-4-phenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11495977.png)
